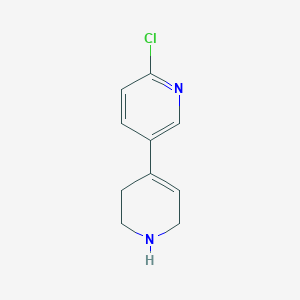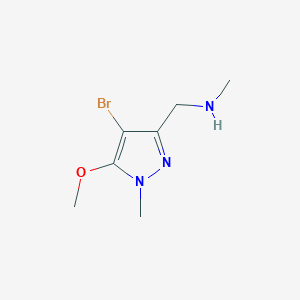
5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid functional group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of the thiazole ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid ketone.
Reduction: Formation of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic alcohol.
Substitution: Formation of 5-Amino-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Thiazole derivatives have shown promise in treating conditions such as cancer, inflammation, and infections .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and stability make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The thiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1,3-thiazole-2-carboxylic acid: Lacks the isopropyl group, affecting its solubility and interaction with biological targets.
5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid: The methyl group instead of the isopropyl group alters its steric and electronic properties.
Uniqueness
5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid is unique due to the combination of its bromine atom, isopropyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
5-bromo-4-propan-2-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2S/c1-3(2)4-5(8)12-6(9-4)7(10)11/h3H,1-2H3,(H,10,11) |
InChI Key |
MOXYSROCNLBDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC(=N1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


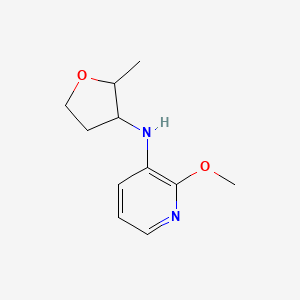
![4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)
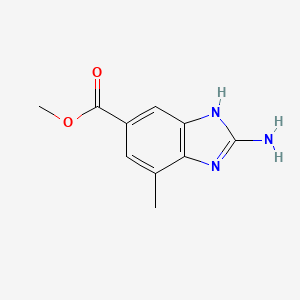

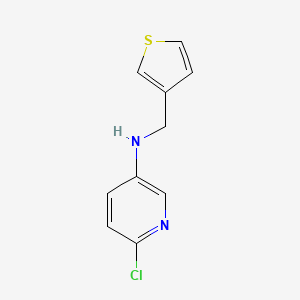
![((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate](/img/structure/B13325717.png)
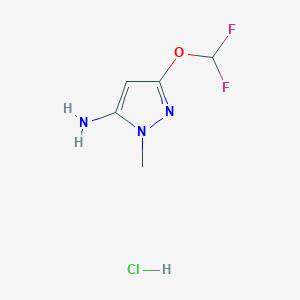

![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13325740.png)
